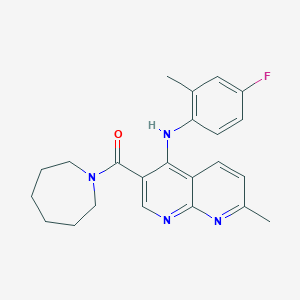

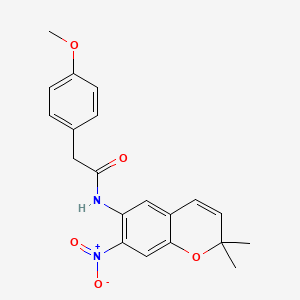

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research. DMNQ is a redox cycling agent that generates reactive oxygen species (ROS) and has been used to study oxidative stress and related diseases.

Scientific Research Applications

Catalytic Hydrogenation in Synthesis

Compounds similar to "N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide" have been used in the synthesis of important intermediates for dyes and pharmaceuticals. For instance, the catalytic hydrogenation process has been employed to convert nitrophenyl acetamides to their corresponding amino derivatives, which are crucial intermediates in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Structural Analysis and Pharmaceutical Applications

The structural analysis of capsaicinoids, which share a similar chemical backbone with "this compound," reveals insights into their conformation and potential pharmacological applications. Studies on capsaicinoids like KR-25003 have highlighted their analgesic properties, providing a foundation for researching novel pain management solutions (N. Park et al., 1995).

Environmental Applications

Research on compounds like metolachlor, which shares functional groups with "this compound," has demonstrated the efficacy of photoassisted Fenton reactions in degrading pesticides in water. This suggests potential environmental applications in water treatment and pollution control (J. Pignatello & Yunfu. Sun, 1995).

Histamine Release Inhibition

Derivatives similar to the compound have been studied for their histamine release inhibitory effects, which could be beneficial in developing treatments for allergic reactions and related conditions. For example, prenylated orcinol derivatives from Rhododendron dauricum have shown significant inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells (N. Iwata et al., 2004).

properties

IUPAC Name |

N-(2,2-dimethyl-7-nitrochromen-6-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-20(2)9-8-14-11-16(17(22(24)25)12-18(14)27-20)21-19(23)10-13-4-6-15(26-3)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZJXKPHEICWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)